molecular formula C15H14INO2 B398451 2-iodo-N-(4-methoxybenzyl)benzamide

2-iodo-N-(4-methoxybenzyl)benzamide

Cat. No.: B398451
M. Wt: 367.18g/mol
InChI Key: FGZSHRFMAIDTEK-UHFFFAOYSA-N
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Description

2-Iodo-N-(4-methoxybenzyl)benzamide is a benzamide derivative featuring a 2-iodobenzoyl group and a 4-methoxybenzylamine substituent. It serves as a key intermediate in the synthesis of selenium-containing heterocycles, such as benzo[d][1,2]selenazol-3(2H)-one derivatives, which are explored for their antioxidant and neuroprotective properties . The compound is synthesized via amide coupling between 2-iodobenzoic acid and 4-methoxybenzylamine, achieving >95% yield under optimized conditions . Its structure is confirmed by NMR, HRMS, and elemental analysis, with distinct signals for the methoxy group (δ 3.80 ppm in $ ^1H $ NMR) and the iodinated aromatic system .

Properties

Molecular Formula

C15H14INO2

Molecular Weight

367.18g/mol

IUPAC Name

2-iodo-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C15H14INO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18)

InChI Key

FGZSHRFMAIDTEK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Reactivity

The reactivity and applications of 2-iodo-N-(4-methoxybenzyl)benzamide are influenced by its substituents. Comparisons with related benzamides reveal critical differences:

Compound Substituents Key Applications Synthetic Yield Reference
This compound 4-Methoxybenzyl, 2-iodobenzoyl Precursor to selenazole derivatives (e.g., neuroprotective agents) >95%
2-Iodo-N-(2-methoxyethyl)benzamide (27) 2-Methoxyethyl Intermediate for drug discovery; lower steric hindrance 34%
2-Iodo-N-(3-(morpholinomethyl)phenyl)benzamide Morpholinomethyl, 3-phenyl Enhanced solubility; potential CNS-targeting scaffolds 78%
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Methoxy-2-nitrophenyl, 4-bromo Crystallography studies; polymorphism analysis Not reported
2-Chloro-N-(4-methoxybenzyl)-5-(triazol-4-yl)benzamide 4-Methoxybenzyl, triazole Antifungal/antimicrobial candidate Not reported

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound enhances electron density, favoring electrophilic substitution reactions, whereas electron-withdrawing groups (e.g., nitro in 4MNB) reduce reactivity in coupling reactions .
  • Steric Effects: Bulky substituents (e.g., morpholinomethyl in ) lower reaction yields compared to smaller groups (e.g., methoxyethyl in ).

Physicochemical Properties

  • Solubility: The 4-methoxybenzyl group increases lipophilicity (logP ~3.5 estimated), reducing aqueous solubility compared to polar analogs like methyl ester derivatives (e.g., Methyl 3‐[(2‐iodophenyl)formamido]propanoate) .
  • Crystallinity : Forms stable crystalline solids (m.p. >100°C), with polymorphism observed in fluorinated or brominated analogs due to varied hydrogen-bonding patterns .

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